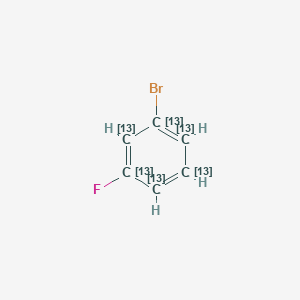
Fenthoxon (S-Methyl-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenthoxon (S-Methyl-d3) is a deuterated analog of fenthion oxon, an organophosphorus compound. The deuterium substitution in the S-methyl group enhances its stability and allows for its use in various scientific applications, particularly in isotope dilution mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fenthoxon (S-Methyl-d3) typically involves the reaction of sodium sulfonate with D3-p-toluenesulfonyl methyl ester in an organic solvent at room temperature for 2-10 hours . This method is efficient, yielding a stable product with high reaction activity and minimal side reactions.
Industrial Production Methods
Industrial production of Fenthoxon (S-Methyl-d3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Fenthoxon (S-Methyl-d3) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Fenthoxon (S-Methyl-d3) is widely used in scientific research due to its stability and deuterium labeling. Its applications include:
Chemistry: Used as a reagent in isotope dilution mass spectrometry for quantitative analysis of pesticides.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Used in drug development and pharmacokinetic studies to track metabolic processes.
Industry: Applied in the development of stable isotopic standards for quality control and regulatory compliance.
Mécanisme D'action
Fenthoxon (S-Methyl-d3) exerts its effects through its interaction with enzymes and other molecular targets. The deuterium substitution enhances its stability and allows for precise tracking in metabolic studies. The compound acts as an inhibitor of certain enzymes, affecting metabolic pathways and providing insights into enzyme function and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenthion oxon: The non-deuterated analog of Fenthoxon (S-Methyl-d3).
Fenthion oxon sulfone (S-Methyl-d3): Another deuterated analog with a sulfone group.
Metribuzin (S-Methyl-d3): A deuterated analog used in similar applications.
Uniqueness
Fenthoxon (S-Methyl-d3) is unique due to its specific deuterium labeling, which enhances its stability and allows for precise analytical applications. Its ability to undergo various chemical reactions under mild conditions makes it a versatile reagent in scientific research.
Propriétés
Formule moléculaire |
C10H15O4PS |
|---|---|
Poids moléculaire |
265.28 g/mol |
Nom IUPAC |
dimethyl [3-methyl-4-(trideuteriomethylsulfanyl)phenyl] phosphate |
InChI |
InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3/i4D3 |
Clé InChI |
ZNRZGJAHNMGWQN-GKOSEXJESA-N |
SMILES isomérique |
[2H]C([2H])([2H])SC1=C(C=C(C=C1)OP(=O)(OC)OC)C |
SMILES canonique |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)

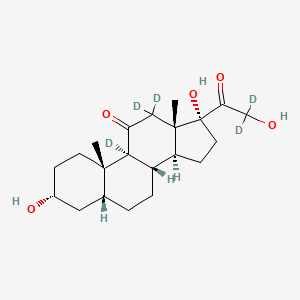
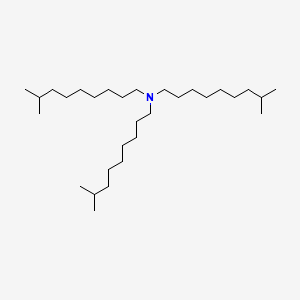

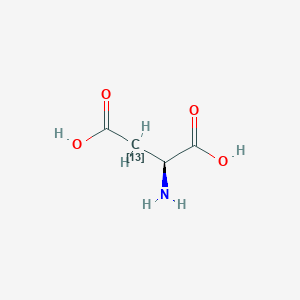
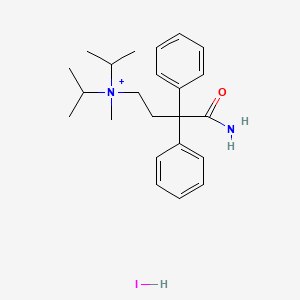

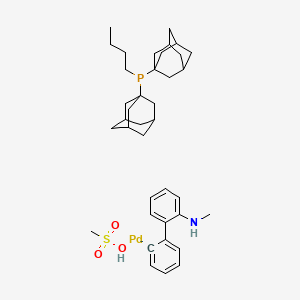
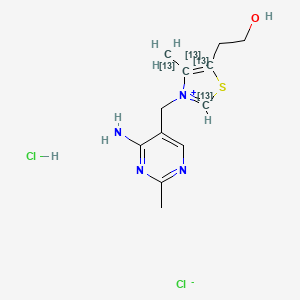
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
